molecular formula C17H23N3O3S B2647210 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide CAS No. 1280880-91-2

4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide

Numéro de catalogue: B2647210
Numéro CAS: 1280880-91-2
Poids moléculaire: 349.45
Clé InChI: FKHVHEPZNMAROE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide is a benzamide derivative featuring a sulfamoyl group at the para position of the benzene ring and a 1-cyanocyclobutyl moiety attached to the N-methylated amide nitrogen. This compound’s structural uniqueness lies in its combination of a branched alkyl chain (butan-2-yl) on the sulfamoyl group and the cyanocyclobutyl substituent, which differentiates it from other benzamide-based therapeutics or experimental molecules.

Propriétés

IUPAC Name

4-(butan-2-ylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-13(2)19-24(22,23)15-8-6-14(7-9-15)16(21)20(3)17(12-18)10-5-11-17/h6-9,13,19H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHVHEPZNMAROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide serves as a reagent in organic synthesis. It can be utilized as a building block for the preparation of more complex molecules. The compound's unique functional groups allow for diverse chemical reactions, including:

  • Sulfamoylation reactions : The sulfamoyl group can participate in nucleophilic substitutions.
  • Formation of hybrids : It can be combined with other chemical entities to create novel compounds with enhanced properties.

Biology

This compound is being investigated for its potential biological activities, including:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, contributing to its therapeutic potential.
  • Receptor Binding : Research indicates possible interactions with biological receptors, which could lead to various physiological effects.

Medicine

The therapeutic applications of 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide include:

  • Anti-inflammatory Properties : Preliminary studies show promise in reducing inflammation.
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various microbial strains.
  • Anticancer Potential : It is under investigation for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Industry

In industrial applications, this compound is explored for:

  • Material Development : It can be used in the formulation of new materials such as polymers and coatings.
  • Specialty Chemicals : The unique properties make it suitable for developing specialty chemicals with tailored functionalities.

Case Studies

Several studies have highlighted the potential applications of 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide:

  • Anticancer Evaluation :
    • A study demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Activity :
    • Research has shown that this compound can effectively inhibit the growth of certain bacterial strains, suggesting its application as an antimicrobial agent .
  • Enzyme Inhibition Studies :
    • Investigations into the enzyme inhibitory properties revealed that this compound could modulate enzyme activity, providing insights into its therapeutic mechanisms .

Mécanisme D'action

The mechanism of action of 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares key structural features of 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide with related compounds from published studies:

Compound Position 4 Substituent Amide Nitrogen Substituent Key Functional Groups Reported Biological Activity
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide (Target) Butan-2-yl sulfamoyl 1-cyanocyclobutyl, methyl Sulfamoyl, nitrile, cyclobutane Not explicitly reported in evidence
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Ureido-linked triazine Dimethylaminoethyl, methyl Ureido, triazine, morpholino Synthetic intermediate (no activity reported)
trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-N-methylbenzamide (t-AUCMB) Adamantyl-ureido-cyclohexyloxy Methyl Ureido, adamantane, cyclohexyloxy Cytotoxicity, autophagy induction in hepatoma cells
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl-phenyl sulfamoyl Thiazol-2-yl Sulfamoyl, thiazole Chemical data only (no activity reported)
Key Observations:

Sulfamoyl vs. Ureido Groups: The target compound’s sulfamoyl group (SO₂NH-) offers stronger hydrogen-bond acceptor capacity compared to the ureido group (NHCONH-) in t-AUCMB and the triazine-linked compound . This may influence target binding affinity, particularly in kinase or protease inhibition. The butan-2-yl chain on the sulfamoyl group provides moderate lipophilicity (logP ~3.5 estimated), contrasting with the polar triazine-morpholino system in and the aromatic thiazole in .

Cyanocyclobutyl vs. The nitrile may act as a hydrogen-bond acceptor or participate in covalent interactions, unlike the inert adamantane or thiazole moieties in analogues.

Synthetic Routes: The target compound’s synthesis likely employs coupling reagents (e.g., HBTU) and bases (e.g., Hunig’s base), similar to the triazine-linked compound in . However, the cyanocyclobutyl group may require specialized cyclization or nitrile-introduction steps.

Pharmacokinetic and Mechanistic Insights

  • Lipophilicity and Solubility: The butan-2-yl sulfamoyl group balances hydrophobicity and solubility better than the highly lipophilic adamantane in t-AUCMB or the polar triazine-morpholino system in . This could enhance oral bioavailability.
  • However, empirical data are needed to confirm this hypothesis.

Challenges and Opportunities

  • Structural Limitations :
    The strained cyclobutane ring may limit synthetic scalability, and the nitrile group could pose toxicity risks if metabolized to cyanide.
  • Comparative Advantages: The combination of sulfamoyl and cyanocyclobutyl groups offers a novel pharmacophore for targeting proteins with deep hydrophobic pockets and polar active sites, a niche unexplored by existing analogues.

Activité Biologique

4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of modulating various biological pathways. This article reviews existing research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide is C13H18N3O2S. The compound features a sulfamoyl group, which is known for its role in biological activity through interactions with enzymes and receptors.

Biological Activity Overview

This compound has been investigated primarily for its role as a modulator of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which is implicated in inflammatory responses and various diseases, including cancer. Initial studies suggest that it may exhibit significant inhibitory effects on IRAK-4, thereby influencing downstream signaling pathways associated with inflammation and immune responses .

The proposed mechanism of action involves the inhibition of IRAK-4, leading to altered signaling cascades that can affect cell proliferation and apoptosis. This inhibition is crucial as IRAK-4 plays a pivotal role in the Toll-like receptor (TLR) signaling pathway, which is essential for the immune response .

Case Studies and Research Findings

Several studies have evaluated the biological effects of compounds similar to 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide:

  • Inhibition of Histone Deacetylases (HDACs) : Research has shown that related compounds can inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression involved in cell cycle regulation and apoptosis. For instance, a study demonstrated that certain benzamide derivatives exhibited potent HDAC inhibitory activity with IC50 values in the nanomolar range .
  • Antitumor Activity : In vitro assays have indicated that compounds with similar structural motifs can exhibit significant antiproliferative effects against various cancer cell lines. For example, one derivative showed a 10-fold increase in potency compared to established HDAC inhibitors . Such findings suggest that 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide may also possess antitumor properties.
  • Inflammatory Response Modulation : Given its potential as an IRAK-4 inhibitor, this compound may play a role in reducing inflammation. Studies on related compounds have shown their effectiveness in mitigating inflammatory responses in cellular models .

Data Table: Summary of Biological Activities

Activity Effect Reference
IRAK-4 InhibitionModulation of inflammatory pathways
HDAC InhibitionAntiproliferative effects
Antitumor ActivitySignificant growth inhibition
Inflammatory ResponseReduction in cytokine production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide?

  • Methodological Answer : The compound can be synthesized via a two-step protocol:

Sulfamoylation : React 4-chlorosulfonylbenzoyl chloride with butan-2-ylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

Amide Coupling : Introduce the 1-cyanocyclobutyl-N-methyl group via carbodiimide-mediated coupling (e.g., EDCl/HOBt) in DMF at 0–4°C, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should the structural integrity of this compound be validated?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions (e.g., sulfamoyl protons at δ 3.1–3.4 ppm, cyclobutyl C≡N at ~120 ppm). X-ray crystallography (monoclinic P21/c space group) resolves steric effects of the cyanocyclobutyl group. High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .

Q. What solvents are optimal for solubility in biological assays?

  • Methodological Answer : The compound shows limited aqueous solubility (<0.1 mg/mL in PBS) but dissolves in DMSO (up to 50 mM). For in vitro assays, prepare stock solutions in DMSO and dilute in assay buffers (final DMSO ≤0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers identify potential biochemical targets for this compound?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 100+ kinases using ATP-binding assays (e.g., ADP-Glo™).
  • Surface Plasmon Resonance (SPR) : Immobilize candidate targets (e.g., tyrosine kinases) to measure binding kinetics (KD, kon/koff).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring thermal stabilization of proteins .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

Substituent Variation : Synthesize analogs with modified sulfamoyl (e.g., tert-butyl instead of butan-2-yl) or cyanocyclobutyl (e.g., cyano replaced with carboxy) groups.

In Vitro Testing : Evaluate IC50 values against primary targets (e.g., cancer cell lines via MTT assay) and assess selectivity using counter-screens (e.g., healthy fibroblast models).

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and guide rational design .

Q. How can stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9, 37°C) for 24–72 hours and quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal Stability : Store at -20°C, 4°C, and 25°C for 1–6 months; monitor purity changes.
  • Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products .

Q. How should contradictory bioactivity data between studies be resolved?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC (≥98% purity threshold) and HRMS to exclude impurities as confounding factors.
  • Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., fold-change over controls) .

Q. What in vitro models are suitable for pharmacokinetic profiling?

  • Methodological Answer :

  • Caco-2 Monolayers : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates high absorption).
  • Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion (t1/2 >30 min desirable).
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (fu >5% preferred) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.